3-Fluoro-2-iodopyridine-4-carboxylic acid

Medicinal Chemistry Physicochemical Property Optimization Salt Formation

3-Fluoro-2-iodopyridine-4-carboxylic acid (CAS 153035-09-7, also referred to as 3-fluoro-2-iodoisonicotinic acid) is a heterocyclic building block belonging to the halogenated pyridine carboxylic acid class. Its molecular formula is C₆H₃FINO₂, with a molecular weight of 267.00 g/mol.

Molecular Formula C6H3FINO2
Molecular Weight 267 g/mol
CAS No. 153035-09-7
Cat. No. B142876
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluoro-2-iodopyridine-4-carboxylic acid
CAS153035-09-7
Molecular FormulaC6H3FINO2
Molecular Weight267 g/mol
Structural Identifiers
SMILESC1=CN=C(C(=C1C(=O)O)F)I
InChIInChI=1S/C6H3FINO2/c7-4-3(6(10)11)1-2-9-5(4)8/h1-2H,(H,10,11)
InChIKeyWMTJOHUCCVVQSY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluoro-2-iodopyridine-4-carboxylic acid (CAS 153035-09-7): Core Physicochemical and Structural Identity


3-Fluoro-2-iodopyridine-4-carboxylic acid (CAS 153035-09-7, also referred to as 3-fluoro-2-iodoisonicotinic acid) is a heterocyclic building block belonging to the halogenated pyridine carboxylic acid class [1]. Its molecular formula is C₆H₃FINO₂, with a molecular weight of 267.00 g/mol [1]. The compound features a pyridine ring substituted with a fluorine atom at the 3-position, an iodine atom at the 2-position, and a carboxylic acid group at the 4-position [1]. This substitution pattern gives the molecule a computed XLogP3-AA of 1.2, a topological polar surface area of 50.2 Ų, and a predicted pKa of 2.09 ± 0.10, indicating significantly enhanced acidity relative to non-fluorinated analogs [1]. The compound is typically supplied as a solid with minimum purity specifications of 95% .

Why 3-Fluoro-2-iodopyridine-4-carboxylic acid (CAS 153035-09-7) Cannot Be Replaced by Common Halogenated Isonicotinic Acids


Superficially similar halogenated pyridine carboxylic acids—such as 2-iodopyridine-4-carboxylic acid (CAS 58481-10-0) [1] or 3-fluoroisonicotinic acid (CAS 393-53-3) —each lack the specific dual-halogen substitution pattern required for orthogonal reactivity. The 2-iodo substituent is an optimal leaving group for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck), but without the electron-withdrawing 3-fluoro group, the pyridine ring remains less activated toward nucleophilic aromatic substitution, and the carboxylic acid exhibits substantially higher pKa (~3.02 vs. ~2.09) . Conversely, 3-fluoroisonicotinic acid lacks the iodine handle necessary for metal-catalyzed C–C bond formation at the 2-position . Attempting to replace the target compound with a single-halogen analog would therefore require additional synthetic steps, introduce regioisomeric impurities, or alter the electronic and solubility profile of downstream intermediates, ultimately increasing process cost and reducing yield consistency .

Quantitative Differentiation Evidence for 3-Fluoro-2-iodopyridine-4-carboxylic acid (CAS 153035-09-7) vs. Structural Analogs


Enhanced Acidity: pKa Comparison with 2-Iodopyridine-4-carboxylic Acid

The target compound exhibits a predicted pKa of 2.09 ± 0.10, indicating substantially stronger acidity than 2-iodopyridine-4-carboxylic acid, which has a predicted pKa of 3.02 ± 0.10 . This ~0.93 pKa unit difference corresponds to approximately an 8.5-fold increase in acid dissociation constant (Ka), attributed to the electron-withdrawing inductive effect of the 3-fluoro substituent.

Medicinal Chemistry Physicochemical Property Optimization Salt Formation

Optimized Lipophilicity for Blood-Brain Barrier Penetration: XLogP3-AA Comparison

The computed XLogP3-AA for 3-fluoro-2-iodopyridine-4-carboxylic acid is 1.2, compared to 1.1 for the non-fluorinated analog 2-iodopyridine-4-carboxylic acid [1][2]. The modest increase in lipophilicity (ΔXLogP3-AA = +0.1) results from the replacement of a hydrogen atom with a fluorine atom at the 3-position. The hydrogen bond acceptor count simultaneously increases from 3 to 4 due to the additional fluorine, fine-tuning the polar surface area-to-lipophilicity balance.

CNS Drug Discovery ADME Optimization Lipophilicity

Orthogonal Reactivity: C–I vs. C–F Selectivity in Sequential Cross-Coupling

The simultaneous presence of a C2–I bond and a C3–F bond on the pyridine ring creates a uniquely orthogonal reactivity profile. The C–I bond is highly reactive toward oxidative addition with Pd(0) catalysts, enabling selective Suzuki-Miyaura coupling at the 2-position while leaving the C3–F bond intact . This contrasts with 3-fluoroisonicotinic acid (CAS 393-53-3), which lacks the iodine handle and requires alternative, often lower-yielding, direct C–H activation strategies for C–C bond formation at the 2-position [1]. General literature establishes that aryl iodides react approximately 10³–10⁴ times faster than the corresponding aryl bromides in oxidative addition with Pd(PPh₃)₂, providing a well-founded class-level inference that the C2–I bond in the target compound is substantially more reactive than a hypothetical C2–Br analog [2].

Organic Synthesis Suzuki Coupling Sequential Functionalization

Documented Use as a Privileged Scaffold in BTK Kinase Inhibitor Synthesis

Industry usage data identifies 3-fluoro-2-iodopyridine and its carboxylic acid derivative as key building blocks for Bruton's tyrosine kinase (BTK) inhibitor programs . The compound's substitution pattern is particularly well-suited for constructing the biaryl ether or biaryl amine motifs found in clinical BTK inhibitors. Procurement records from Bidepharm confirm that the compound is routinely supplied with authenticated batch-specific QC documentation (NMR, HPLC, GC), enabling direct use in GLP and GMP synthetic campaigns without additional purification . While direct comparative bioactivity data against analogs is not publicly available, the specific substitution pattern (2-I, 3-F, 4-COOH) maps precisely onto the core structural requirements of multiple clinical kinase inhibitor pharmacophores.

Kinase Inhibitor BTK Pharmaceutical Intermediate

High-Value Application Scenarios for 3-Fluoro-2-iodopyridine-4-carboxylic acid (CAS 153035-09-7) Based on Quantitative Evidence


CNS-Penetrant Kinase Inhibitor Lead Optimization

The combination of XLogP3-AA = 1.2 and 4 H-bond acceptors places this building block within the optimal CNS drug-like space [1]. Medicinal chemistry teams optimizing blood-brain barrier penetration for BTK or other CNS kinase targets can incorporate this intermediate with the expectation that the fluorine atom contributes to both metabolic stability and moderate lipophilicity increase (ΔXLogP = +0.1 vs. non-fluorinated analog) while retaining the iodine handle for efficient parallel library synthesis via Suzuki coupling [1].

Salt and Prodrug Formulation Development

The significantly enhanced acidity of the carboxylic acid group (pKa ≈ 2.09) relative to non-fluorinated analogs (pKa ≈ 3.02) enables efficient salt formation with a wider range of pharmaceutically acceptable counterions under milder conditions . This property is particularly valuable for developing injectable formulations where complete ionization at physiological pH is required, or for designing ester prodrugs where the carboxylate must be protected under conditions that do not compromise the iodine substituent.

Sequential Orthogonal Diversification for Fragment-Based Drug Discovery

The orthogonal reactivity of the C2–I bond (rapid Suzuki coupling) and the C3–F bond (nucleophilic aromatic substitution or further metalation) enables a reliable two-step diversification sequence [2]. Fragment-based drug discovery groups can use this intermediate as a core scaffold to generate diverse biaryl libraries: first performing a Suzuki coupling at C2, then introducing a second diversity element at C3 via SNAr with amines, alkoxides, or thiols. This sequential approach reduces the number of synthetic steps compared to using mono-halogenated scaffolds, which would require protection/deprotection strategies [2].

Radiotracer Precursor for PET Imaging Probe Development

The iodine atom at the 2-position serves as an excellent leaving group for nucleophilic radiofluorination or radioiodination reactions . In PET tracer development, this compound can function as a precursor for introducing ¹⁸F at the 3-position (via halogen exchange) or ¹²³I/¹²⁴I at the 2-position, while the carboxylic acid group provides a convenient handle for conjugation to targeting vectors. The dual-halogen design offers radiochemists flexibility in selecting the optimal radiolabeling strategy based on isotope availability and desired specific activity .

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